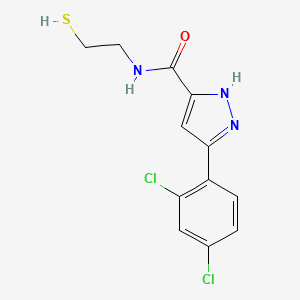![molecular formula C22H28N2O2S B10946636 6-(2,5-Dimethoxyphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,6-dihydropyrimidine-2-thiol](/img/structure/B10946636.png)
6-(2,5-Dimethoxyphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,6-dihydropyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is a complex organic compound characterized by the presence of an adamantyl group and a dimethoxyphenyl group attached to a dihydropyrimidinethione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE typically involves multi-step organic reactions. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, while the dimethoxyphenyl group is incorporated via a nucleophilic aromatic substitution reaction. The dihydropyrimidinethione core is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The adamantyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The dihydropyrimidinethione core can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-(2,5-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide
- 1-[[2-(1-adamantyl)acetyl]amino]-3-(2,5-dimethoxyphenyl)thiourea
Uniqueness
6-(1-ADAMANTYL)-4-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both adamantyl and dimethoxyphenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H28N2O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-(1-adamantyl)-4-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C22H28N2O2S/c1-25-16-3-4-19(26-2)17(8-16)18-9-20(24-21(27)23-18)22-10-13-5-14(11-22)7-15(6-13)12-22/h3-4,8-9,13-15,18H,5-7,10-12H2,1-2H3,(H2,23,24,27) |
InChI Key |
UBLWBMSYIDUOOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C=C(NC(=S)N2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946564.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B10946579.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10946581.png)

![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}butanamide](/img/structure/B10946588.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10946600.png)
![(2E)-N-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10946601.png)
![(2E)-3-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10946605.png)
methanone](/img/structure/B10946611.png)
![2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B10946612.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10946618.png)
![6-Methyl-2-[5-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B10946625.png)
![(2E)-13-acetyl-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10946629.png)
![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B10946644.png)
